molecular formula C7H6BrNO2 B1381966 2-(2-Bromopyridin-3-yl)acetic acid CAS No. 1227578-15-5

2-(2-Bromopyridin-3-yl)acetic acid

Cat. No.: B1381966
CAS No.: 1227578-15-5
M. Wt: 216.03 g/mol
InChI Key: PIFJMOYWRSHXBF-UHFFFAOYSA-N
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Description

2-(2-Bromopyridin-3-yl)acetic acid is a brominated pyridine derivative featuring a bromine atom at the 2-position of the pyridine ring and an acetic acid moiety at the 3-position. It is synthesized via the reduction of methyl 2-bromonicotinate using LiAlH₄ in diethyl ether, achieving a high yield of 92% . This compound is of interest in medicinal chemistry, particularly in the development of RAS inhibitors like Elironrasib (RMC-6291), where it serves as a key intermediate . Its structural and electronic properties, influenced by the bromine substituent, make it a valuable scaffold for drug discovery.

Properties

IUPAC Name

2-(2-bromopyridin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c8-7-5(4-6(10)11)2-1-3-9-7/h1-3H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIFJMOYWRSHXBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Br)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227578-15-5
Record name 2-(2-bromopyridin-3-yl)acetic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromopyridin-3-yl)acetic acid typically involves the bromination of pyridine derivatives. One common method is the bromination of 3-pyridineacetic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromopyridin-3-yl)acetic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of corresponding alcohols or amines.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Bromopyridin-3-yl)acetic acid has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(2-Bromopyridin-3-yl)acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. For example, it can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways . The exact molecular targets and pathways involved vary depending on the specific compound synthesized from this compound .

Comparison with Similar Compounds

Research Findings and Data Tables

Crystallographic Data Comparison

Compound Crystal System Space Group Hydrogen Bonding References
This compound Not reported Not reported Not reported
2-(3-Bromo-4-methoxyphenyl)acetic acid Monoclinic P21/c O–H⋯O dimers (R₂²(8) motif)
2-Bromopyridine-3-carboxylic acid Monoclinic P21/c Carboxylic acid dimerization via O–H⋯O

Physicochemical Properties

Compound Melting Point Solubility Stability
This compound Not reported Soluble in ether, THF Stable at 2–8°C
2-((2-Bromopyridin-3-yl)oxy)acetic acid Not reported Not reported Sealed storage recommended
2-(3-Bromo-4-methoxyphenyl)acetic acid Not reported Moderate in polar solvents Hygroscopic

Biological Activity

2-(2-Bromopyridin-3-yl)acetic acid is a brominated pyridine derivative with significant potential in medicinal chemistry. Its unique structure, characterized by a bromine atom attached to a pyridine ring and an acetic acid moiety, contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C₇H₈BrN O₂
  • Molecular Weight : 216.03 g/mol
  • Structure : The compound features a brominated pyridine ring which enhances its reactivity and binding characteristics.

Research indicates that this compound may act through various mechanisms, including:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, potentially modulating biochemical pathways related to disease states.
  • Receptor Binding : Its structural similarity to biologically active molecules suggests it may interact with various receptors, influencing cellular responses.
  • Anti-Fibrotic Activity : In comparative studies, several derivatives of this compound demonstrated superior anti-fibrotic effects compared to established drugs like Pirfenidone, indicating its potential in treating fibrotic diseases.

Biological Activity

The biological activities of this compound can be summarized as follows:

Activity Type Description Reference
Anti-Fibrotic Exhibits significant anti-fibrotic properties in vitro and in vivo studies.
Enzyme Inhibition Potential inhibitor of various enzymes involved in metabolic pathways.
Receptor Interaction May modulate receptor activity due to structural similarities with ligands.

Case Studies

Several studies highlight the biological activity of this compound:

  • Study on Anti-Fibrotic Effects :
    • A study evaluated the efficacy of various compounds, including this compound, against fibrosis models. It was found that this compound exhibited better anti-fibrotic activity than Pirfenidone and other analogs, suggesting a promising therapeutic application in fibrotic diseases.
  • Enzyme Inhibition Studies :
    • Research focused on the inhibition of specific enzymes by this compound revealed competitive inhibition patterns. The IC50 values were determined for various enzyme targets, demonstrating its potential as a therapeutic agent against metabolic disorders .

Synthesis and Applications

The synthesis of this compound typically involves straightforward organic reactions optimized for yield and purity through advanced techniques such as chromatography. Its applications extend beyond medicinal chemistry into organic synthesis, where it serves as a precursor for developing novel heterocyclic compounds with potential biological activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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